REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[NH2:8].Cl.N([O-])=O.[Na+].[I-:20].[K+].S([O-])([O-])(=O)=S.[Na+].[Na+]>C(O)(=O)C.O>[I:20][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[NH2:8] |f:2.3,4.5,6.7.8|
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
sodium thiosulfate
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture is stirred
|
Type
|
WAIT
|
Details
|
After 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Then the reaction mixture is evaporated down
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is again extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the combined aqueous phases are extracted once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |